molecular formula C17H17F3N2O2 B2941597 4-butyryl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide CAS No. 478259-57-3

4-butyryl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide

Cat. No.: B2941597
CAS No.: 478259-57-3
M. Wt: 338.33
InChI Key: PPWBFFQZSOTZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Butyryl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrrole ring, a trifluoromethyl group, and a butyryl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-butyryl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide typically involves multiple steps, starting with the preparation of the pyrrole core. One common approach is the reaction of 2-aminopyrrole with butyryl chloride in the presence of a base, followed by the introduction of the trifluoromethyl group through a suitable reagent such as trifluoromethyl iodide. The final step involves the coupling of the pyrrole derivative with 3-(trifluoromethyl)benzylamine.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the pyrrole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the butyryl group.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Oxidation of the pyrrole ring can lead to the formation of pyrrole-2-carboxylic acid derivatives.

  • Reduction: Reduction of the butyryl group can yield butyric acid derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-butyryl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used in the development of new treatments for various diseases.

Industry: In industry, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers and coatings. Its unique properties make it suitable for applications requiring high stability and resistance to degradation.

Mechanism of Action

The mechanism by which 4-butyryl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to certain receptors or enzymes, leading to its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-Butyryl-N-[2-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide

  • 4-Butyryl-N-[4-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide

  • 4-Butyryl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2-carboxamide

Uniqueness: 4-Butyryl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide stands out due to its specific substitution pattern on the benzyl group, which influences its chemical reactivity and biological activity. This unique structure allows for distinct interactions with biological targets compared to its analogs.

Properties

IUPAC Name

4-butanoyl-N-[[3-(trifluoromethyl)phenyl]methyl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F3N2O2/c1-2-4-15(23)12-8-14(21-10-12)16(24)22-9-11-5-3-6-13(7-11)17(18,19)20/h3,5-8,10,21H,2,4,9H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWBFFQZSOTZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CNC(=C1)C(=O)NCC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.